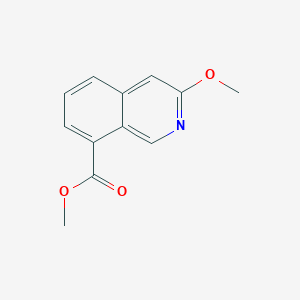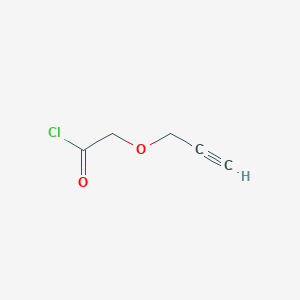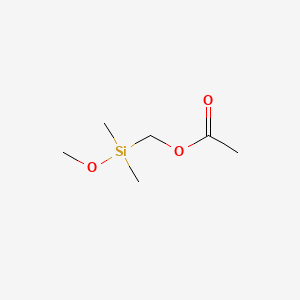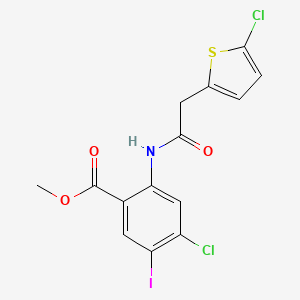![molecular formula C20H31N3O2 B8532033 tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B8532033.png)
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is often utilized in the development of pharmaceuticals and chemical research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- Tert-butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
Uniqueness
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)23-13-4-7-20(10-16-23)8-14-22(15-9-20)17-5-11-21-12-6-17/h5-6,11-12H,4,7-10,13-16H2,1-3H3 |
Clave InChI |
QYXZYXPWSXHZHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(CCN(CC2)C3=CC=NC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8531951.png)
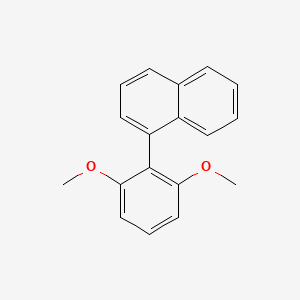
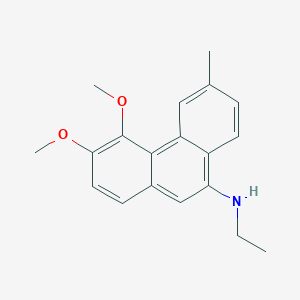
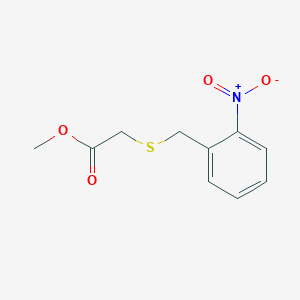
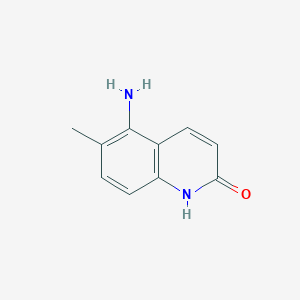


![3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8531998.png)
![1-[4-(Methylsulfonyl)benzyl]homopiperazine](/img/structure/B8532006.png)
